molecular formula C20H34INO3 B14674609 Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate CAS No. 32305-38-7

Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate

Cat. No.: B14674609
CAS No.: 32305-38-7
M. Wt: 463.4 g/mol
InChI Key: RFDGTOLGNVEJPO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is a quaternary ammonium compound with the molecular formula C20-H34-N-O3.I and a molecular weight of 463.45 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate typically involves the quaternization of tertiary amines with halocarbons. This process can be achieved through the reaction of diethyl(3-hydroxypropyl)methylamine with iodomethane in the presence of a suitable solvent . The reaction conditions often include heating the mixture to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the lipid bilayer of bacterial cell membranes, leading to cell lysis and death . This compound targets the cell membrane integrity, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.

    Tetrabutylammonium Iodide: Commonly used in organic synthesis as a phase-transfer catalyst.

Uniqueness

Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with a thymyloxyacetate moiety. This combination enhances its antimicrobial efficacy and makes it suitable for specialized applications in both research and industry.

Properties

CAS No.

32305-38-7

Molecular Formula

C20H34INO3

Molecular Weight

463.4 g/mol

IUPAC Name

diethyl-methyl-[3-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]oxypropyl]azanium;iodide

InChI

InChI=1S/C20H34NO3.HI/c1-7-21(6,8-2)12-9-13-23-20(22)15-24-19-14-17(5)10-11-18(19)16(3)4;/h10-11,14,16H,7-9,12-13,15H2,1-6H3;1H/q+1;/p-1

InChI Key

RFDGTOLGNVEJPO-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCCOC(=O)COC1=C(C=CC(=C1)C)C(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.